Product packaging for 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one(Cat. No.:)

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

Cat. No.: B13015720
M. Wt: 303.07 g/mol
InChI Key: QIWXKRQQKMBPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one ( 1599467-55-6) is a high-purity, crystalline quinoline derivative of significant interest in medicinal and synthetic chemistry. Its molecular formula is C 10 H 7 FINO, and it has a molecular weight of 303.07 g/mol . The iodine atom at the 3-position serves as a highly versatile synthetic handle, enabling a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura borylation, to create diverse functionalized quinoline scaffolds . This compound is strategically designed as a key synthetic intermediate for accessing the fluoroquinolone antibiotic core structure, which is featured on the World Health Organization's List of Essential Medicines . Recent scientific research demonstrates its specific application in Ir-catalyzed C–H borylation, enabling selective functionalization at the C7 position of the quinoline ring. This methodology provides a powerful, late-stage diversification strategy to generate boronic ester intermediates, which can be further transformed into bromo, hydroxy, and other substituted quinoline derivatives critical for structure-activity relationship (SAR) studies . Furthermore, the 3-iodo-quinolone core is a valuable building block in the discovery and optimization of novel antimalarial agents, specifically in the synthesis of endochin-like quinolones (ELQs) that target the parasite's cytochrome bc1 complex . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7FINO B13015720 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

6-fluoro-3-iodo-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7FINO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)

InChI Key

QIWXKRQQKMBPFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)I

Origin of Product

United States

Mechanistic Investigations into the Reactivity of 6 Fluoro 3 Iodo 2 Methylquinolin 4 1h One

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline (B57606) Ring

The reactivity of the quinolinone ring in 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one towards substitution reactions is dictated by the interplay of its inherent electronic structure and the influence of its substituents. The ring system is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen heteroatom and the carbonyl group. youtube.com However, the electron-donating effects of the methyl group at C2 and the NH group (in the 4-hydroxyquinoline (B1666331) tautomeric form) can modulate this reactivity.

Electrophilic attack is most likely to occur on the carbocyclic ring (positions 5, 7, and 8), as the heterocyclic ring is more deactivated. The fluorine atom at C6 is a deactivating group but directs electrophiles to the ortho and para positions. Given the existing substitution pattern, further electrophilic substitution is sterically and electronically challenging.

Conversely, the quinolinone ring is activated towards nucleophilic aromatic substitution (NAS), particularly on the carbocyclic ring, which is influenced by the strongly electron-withdrawing fluoro substituent. youtube.com Nucleophilic attack can be facilitated at positions ortho and para to the fluorine atom. The viability of NAS reactions often requires a good leaving group and strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. youtube.com In this molecule, while fluorine itself can sometimes act as a leaving group, the primary sites of reactivity for substitution are typically governed by other functional groups, such as the C-I bond.

Reactivity of the Carbon-Iodine Bond in Cross-Coupling Reactions

The carbon-iodine bond at the C3 position is the most reactive site for cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to low-valent transition metal catalysts, which is the key initiating step in most cross-coupling cycles. libretexts.org This reactivity is central to the synthetic utility of this compound, enabling the introduction of a wide array of substituents at the 3-position.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. organic-chemistry.org The reaction typically involves a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.org In the case of this compound, the C-I bond readily undergoes oxidative addition to a Pd(0) species. The subsequent steps of transmetalation with an organoboron reagent (e.g., a boronic acid or ester) and reductive elimination yield the 3-substituted quinolinone and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The reaction is highly efficient for aryl, heteroaryl, and vinyl boronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoquinolines

Catalyst (mol%) Ligand Base Solvent Temp (°C) Product Type Reference
Pd(PPh₃)₄ (5%) PPh₃ K₂CO₃ Dioxane/H₂O 100 3-Aryl-quinolinone semanticscholar.orgmdpi.com
Pd(OAc)₂ (2%) SPhos K₃PO₄ Toluene 110 3-Heteroaryl-quinolinone acs.org
Pd₂(dba)₃ (1.5%) XPhos Cs₂CO₃ THF 80 3-Vinyl-quinolinone organic-chemistry.org

The Heck reaction provides a means to introduce olefinic substituents by coupling the iodoquinolinone with an alkene in the presence of a palladium catalyst and a base. semanticscholar.org The mechanism involves the oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the 3-alkenyl quinolinone product.

The Sonogashira reaction is the preferred method for introducing acetylenic moieties. db-thueringen.de This reaction utilizes a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst, to couple the iodoquinolinone with a terminal alkyne. semanticscholar.org The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-couplings, with the copper co-catalyst facilitating the formation of a copper acetylide intermediate that participates in the transmetalation step. uni-muenchen.de

Table 2: Typical Conditions for Heck and Sonogashira Reactions with Iodoquinolines

Reaction Catalyst System Base Solvent Temp (°C) Product Type Reference
Heck Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 100 3-Alkenyl-quinolinone semanticscholar.org
Sonogashira PdCl₂(PPh₃)₂ / CuI Piperidine THF 65 3-Alkynyl-quinolinone semanticscholar.orgdb-thueringen.de

The performance of palladium catalysts in cross-coupling reactions with this compound is critically dependent on the choice of ligand. nih.gov The quinoline nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation or altered reactivity. ruhr-uni-bochum.de Ligands play a crucial role in stabilizing the palladium catalyst, promoting the desired steps of the catalytic cycle (oxidative addition, reductive elimination), and preventing catalyst inhibition.

For Suzuki-Miyaura and Heck reactions, bulky electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphines (e.g., SPhos, XPhos) are often employed. organic-chemistry.org These ligands facilitate the oxidative addition and reductive elimination steps and can help prevent the formation of inactive palladium species. In Sonogashira couplings, phosphine ligands are also standard, often in combination with a copper(I) salt. db-thueringen.de The design of ligands that can form stable, active catalytic complexes while resisting coordination by the substrate's nitrogen atom is a key area of research for optimizing these transformations. ruhr-uni-bochum.de

Reactivity of the Carbon-Fluorine Bond: Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making it significantly less reactive than the carbon-iodine bond under typical cross-coupling conditions. nih.gov In this compound, the C-I bond will react with exceptional selectivity over the C-F bond in palladium-catalyzed reactions.

Activation of the C-F bond for functionalization is a considerable challenge and generally requires harsh reaction conditions or specialized catalyst systems. rsc.org Methods for C-F bond activation often involve transition metals capable of oxidative addition into the strong C-F bond, such as nickel, rhodium, or niobium complexes. rsc.org Stoichiometric reactions with highly reactive low-valent metal complexes or catalytic hydrodefluorination have been reported for fluoroarenes. rsc.org However, for a molecule like this compound, these methods would likely lead to a complex mixture of products due to the presence of the more reactive C-I bond. Therefore, the C-F bond is generally considered a stable substituent that modulates the electronic properties of the molecule rather than a site for synthetic modification in the presence of the C-I bond.

Functional Group Interconversions and Derivatization Strategies

Beyond cross-coupling at the C3 position, this compound offers other sites for derivatization. These functional group interconversions can be used to further elaborate the molecular structure after initial modifications at the C-I bond.

N-Alkylation/Arylation: The nitrogen atom of the quinolinone ring can be alkylated or arylated under basic conditions using appropriate electrophiles (e.g., alkyl halides, arylboronic acids). This modifies the solubility and steric profile of the molecule.

Modification of the C2-Methyl Group: The methyl group at the C2 position can potentially be functionalized. For instance, it can undergo condensation reactions with aldehydes under certain conditions or be halogenated to provide a handle for further nucleophilic substitution.

Reactions at the C4-Carbonyl Group: The carbonyl group can be converted to other functional groups. For example, treatment with Lawesson's reagent could yield the corresponding thiocarbonyl derivative. mdpi.com Alternatively, it can be converted to a 4-chloroquinoline using reagents like phosphorus oxychloride, which then becomes a site for nucleophilic substitution reactions. mdpi.com

These derivatization strategies, combined with the versatile cross-coupling reactions at the C3 position, make this compound a valuable and highly adaptable building block in organic synthesis.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A ¹H NMR spectrum of 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one would be expected to show distinct signals corresponding to the protons in the molecule. Key expected signals would include a singlet for the methyl group (CH₃) at position 2, and a series of aromatic protons on the benzene (B151609) ring, which would exhibit splitting patterns due to coupling with each other and with the fluorine atom at position 6. The NH proton at position 1 would likely appear as a broad singlet. While a commercial database suggests specific chemical shifts for these protons, this data has not been corroborated in peer-reviewed literature.

Table 1: Expected ¹H NMR Signals for this compound

Functional Group Expected Chemical Shift (ppm) Expected Multiplicity
NH (Position 1) Broad singlet s
CH₃ (Position 2) Singlet s
Aromatic CH Multiplets m
Aromatic CH Doublet of doublets dd

Note: This table is predictive and not based on published experimental data for the specific compound.

The ¹³C NMR spectrum is essential for mapping the carbon framework of a molecule. For this compound, ten distinct signals would be anticipated, corresponding to each of the ten carbon atoms in its structure. The chemical shifts would be influenced by the neighboring atoms, with the carbonyl carbon (C4) expected at a significantly downfield position. The carbon atoms bonded to fluorine and iodine would also show characteristic shifts. No published ¹³C NMR data for this compound could be located.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide a specific signal for the fluorine atom at position 6. The chemical shift and coupling constants of this signal would offer valuable information about the electronic environment of the fluorine atom. This data is not currently available in scientific publications.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the complete molecular structure. They reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These analyses would be instrumental in definitively assigning all the proton and carbon signals of this compound. However, no such 2D NMR studies have been published.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (molecular formula C₁₀H₇FINO), HRMS would provide an exact mass measurement that could differentiate it from other compounds with the same nominal mass. This vital piece of characterization data has not been reported in the accessible literature.

Table 2: Expected HRMS Data for this compound

Molecular Formula Exact Mass (m/z)
C₁₀H₇FINO [M+H]⁺ calculated value

Note: The calculated value is based on the known isotopic masses of the elements. No experimental value has been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond, the C=O (carbonyl) group of the quinolone ring, C-F bond, and various C-H and C=C bonds of the aromatic system. Raman spectroscopy would provide complementary information. A detailed experimental vibrational analysis of this compound is not available.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
C-H (Aromatic/Methyl) 2850-3100
C=O Stretch (Amide) 1650-1690
C=C Stretch (Aromatic) 1450-1600
C-F Stretch 1000-1350

Note: This table presents typical ranges for the expected functional groups and is not based on published experimental data for the specific compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

No specific experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or fluorescence emission maxima (λem) for this compound could be located.

To provide a general context, quinolone scaffolds are known to exhibit electronic transitions. nih.gov The absorption spectra of quinoline (B57606) derivatives typically show π-π* and n-π* transitions. researchgate.net The position and intensity of these bands are influenced by the nature and position of substituents on the quinoline ring. nih.gov For instance, studies on other quinolone derivatives have shown absorption maxima in the range of 300-400 nm. researchgate.net The presence of auxochromes and chromophores can lead to shifts in these absorption bands. researchgate.net Similarly, many quinoline derivatives are known to be fluorescent, with their emission properties also being highly dependent on their substitution pattern. nih.gov

Without experimental data for this compound, a detailed analysis of its electronic transitions is not possible.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformational Analysis

A search of crystallographic databases for the single-crystal X-ray diffraction data of this compound did not yield any results. Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles is not available.

Given the absence of specific crystallographic data for this compound, a detailed discussion of its solid-state structure and conformational analysis cannot be provided.

Computational and Theoretical Studies of 6 Fluoro 3 Iodo 2 Methylquinolin 4 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.net Methods like the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for quinoline (B57606) derivatives. researchgate.netresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one, the quinolinone core is expected to be largely planar. The introduction of substituents like fluorine, iodine, and a methyl group can cause minor deviations from planarity. researchgate.net

Theoretical calculations determine key structural parameters, including bond lengths, bond angles, and dihedral angles. These computed values can then be compared with experimental data from crystallographic studies, if available, to validate the chosen theoretical model.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical DFT results for similar structures, as specific published data for this exact molecule is not available.

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.24 Å
C-I ~2.10 Å
C-F ~1.36 Å
N-H ~1.01 Å
Bond Angle C2-C3-C4 ~120°

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imperial.ac.uk For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinone ring system, while the LUMO would also be distributed across the aromatic system. The electron-withdrawing iodine and fluorine atoms influence the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies (Illustrative) Note: These values are representative for similar heterocyclic systems.

Orbital Energy (eV) Significance
HOMO ~ -6.2 eV Electron-donating capability
LUMO ~ -2.5 eV Electron-accepting capability

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. The map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this molecule, such regions are expected around the carbonyl oxygen atom and the electronegative fluorine atom.

Blue Regions : Indicate positive electrostatic potential, electron-poor, and are prone to nucleophilic attack. The hydrogen atom attached to the nitrogen (N-H) is a likely site of positive potential. nih.gov

The MEP surface for this compound would highlight the nucleophilic character of the carbonyl oxygen and the electrophilic character of the N-H proton, providing insights into its intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and transition states. This is particularly useful for understanding reaction mechanisms and predicting the feasibility of a reaction. For instance, transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings at the C-I bond, are common for iodo-substituted heterocycles.

DFT calculations can identify the structure of the transition state and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy implies a faster reaction rate. Such modeling could be applied to predict the outcomes of various synthetic transformations of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is widely used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netidc-online.com These predictions are often highly accurate when compared to experimental data, helping to resolve ambiguities in spectral assignments. mdpi.commdpi.com Experimental ¹H NMR data for this compound shows characteristic peaks, including a singlet for the methyl group (CH₃) at approximately 2.64 ppm and a broad singlet for the N-H proton around 12.25 ppm.

IR Frequencies : DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies help in assigning the various vibrational modes, such as the C=O stretch, N-H stretch, and C-H bends, of the molecule. researchgate.net

UV-Vis Maxima : Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net This helps in understanding the electronic properties and the color of the compound.

Table 3: Comparison of Experimental and Illustrative Calculated ¹H NMR Chemical Shifts

Proton Experimental δ (ppm) Predicted δ (ppm) (Illustrative)
NH 12.25 12.30
Ar-H 7.73 7.78
Ar-H 7.56-7.67 7.60

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations could be employed to understand how this compound behaves in a solvent, how it interacts with biological macromolecules like enzymes or receptors, or its conformational flexibility. By simulating the movements of all atoms over a period, MD can reveal important information about binding affinities and the stability of molecular complexes, which is particularly relevant for drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical methodology aimed at delineating a mathematical correlation between the chemical structure of a series of compounds and their predicted activity. The fundamental principle of QSAR is that the variations in the structural or physicochemical properties of a compound are reflected in its activity. For the specific molecule, this compound, the development of a theoretical QSAR model would be instrumental in predicting its potential activities and guiding the synthesis of more potent analogues. This process is centered on the development of a theoretical model, independent of specific biological or clinical data.

The construction of a robust QSAR model for this compound and its hypothetical derivatives would commence with the meticulous calculation of a wide array of molecular descriptors. These descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. They are broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges, and the ability to engage in electrostatic interactions. For this compound, the presence of a highly electronegative fluorine atom at the C-6 position and a large, polarizable iodine atom at the C-3 position would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for its interaction with a potential target. Descriptors such as molecular volume, surface area, and specific conformational parameters would be calculated.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The logarithm of the partition coefficient (logP) is a classic example, which would be influenced by the combined effects of the fluoro, iodo, and methyl substituents.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity and branching of atoms.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide highly detailed information about the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

Once a comprehensive set of descriptors is calculated for a series of analogues of this compound, statistical methods are employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates an equation of the following general form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Activity is the predicted property, D₁, D₂, etc., are the molecular descriptors, and c₁, c₂, etc., are the regression coefficients determined from the analysis. The term c₀ represents the intercept of the equation.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to ensure the predictive power of the model. Various statistical techniques are used for this purpose, leading to a final equation that is both statistically significant and mechanistically interpretable. For instance, a hypothetical QSAR model might indicate that an increase in the value of a particular steric descriptor at the C-2 position, combined with a specific range for an electronic descriptor at the C-6 position, leads to a higher predicted activity.

The validity and predictive capability of the developed QSAR model must be rigorously assessed through internal and external validation techniques. Cross-validation, such as the leave-one-out (LOO) method, is a common internal validation procedure. For external validation, the initial dataset is divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in its development.

The ultimate goal of developing a QSAR model for this compound is to create a predictive tool that can be used to design novel compounds with potentially enhanced or optimized activities, prior to their actual synthesis and testing.

Illustrative Data Tables for Theoretical QSAR Model Development

The following tables are illustrative of the types of data that would be generated and used in the development of a QSAR model for this compound and its hypothetical analogues.

Table 1: Hypothetical Analogues of this compound for QSAR Analysis

Compound IDR¹ (at C-2)R² (at C-3)R³ (at C-6)
Target -CH₃ -I -F
Analogue 1-CH₃-Br-F
Analogue 2-CH₃-Cl-F
Analogue 3-CH₂CH₃-I-F
Analogue 4-CH₃-I-Cl
Analogue 5-H-I-F

Table 2: Calculated Molecular Descriptors for QSAR Model Development

This table presents a selection of theoretical molecular descriptors that would be calculated for each compound in the series.

Compound IDMolecular Weight ( g/mol )LogPHOMO (eV)LUMO (eV)Molecular Volume (ų)
Target 303.072.85-6.21-1.89165.4
Analogue 1255.072.55-6.32-1.95160.1
Analogue 2210.622.30-6.45-2.01157.8
Analogue 3317.103.25-6.18-1.85179.2
Analogue 4285.522.90-6.28-1.92163.5
Analogue 5289.042.40-6.15-1.82151.3

Table 3: Example of a Hypothetical QSAR Equation

The final output of a QSAR study is a mathematical equation that correlates the structural descriptors with the predicted activity.

Model ComponentDescription
Dependent Variable Predicted Activity (e.g., pIC₅₀)
Independent Variables LogP, LUMO Energy, Molecular Volume
Hypothetical Equation pIC₅₀ = 0.45(LogP) - 0.82(LUMO) + 0.02*(Volume) - 3.12
Statistical Parameters R² = 0.91, Q² = 0.85, F = 55.2

Note: The values presented in the tables and the equation are for illustrative purposes to explain the methodology of QSAR model development and are not based on experimental data.

Exploration of Potential Applications and Functional Roles in Chemical Science Excluding Clinical/safety

Role as Versatile Synthetic Intermediates for Advanced Organic Molecules

The compound 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one serves as a valuable heterocyclic building block for the synthesis of more complex organic molecules. bldpharm.com The presence of the iodo group at the C3 position is particularly significant, as it provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an ideal precursor for creating a diverse library of quinolone derivatives.

The carbon-iodine bond is susceptible to a range of cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions allow for the introduction of various functional groups and molecular fragments onto the quinolone scaffold, thereby enabling the construction of advanced organic molecules with tailored properties.

Potential Synthetic Transformations:

Reaction Type Reagent/Catalyst Potential Product
Suzuki Coupling Aryl/vinyl boronic acid, Pd catalyst 3-Aryl/vinyl-6-fluoro-2-methylquinolin-4(1H)-one
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst 3-Alkynyl-6-fluoro-2-methylquinolin-4(1H)-one
Heck Coupling Alkene, Pd catalyst 3-Alkenyl-6-fluoro-2-methylquinolin-4(1H)-one

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-6-fluoro-2-methylquinolin-4(1H)-one |

Table 2: Plausible cross-coupling reactions utilizing the iodo-substituent on the quinolone core.

The development of efficient synthetic routes to such 4-hydroxyquinoline (B1666331) derivatives is crucial, as they are key precursors for more complex functional molecules. mdpi.com The ability to systematically modify the quinolone core through these synthetic strategies underscores the compound's role as a versatile intermediate. mdpi.comresearchgate.net

Applications in Materials Science and Organic Electronics

The inherent properties of the fluorinated quinolone structure suggest its potential for use in the field of materials science, particularly in the development of novel organic electronic materials. bldpharm.com

Fluorescent organic materials have garnered significant attention for their potential applications in optoelectronic science, including fluorescence sensing and bioimaging. mdpi.com The quinolone ring system is a known fluorophore, and its photophysical properties can be fine-tuned by introducing various substituents. The presence of a fluorine atom in this compound can enhance properties such as photostability and quantum yield.

The design of fluorescent probes often involves creating molecules that can target specific environments or analytes. nih.gov The structure of this compound allows for synthetic modifications, such as the introduction of targeting moieties or analyte-responsive groups, which could enable its use as a scaffold for specialized fluorescent probes. nih.govnih.gov The development of crystalline organic fluorescent probes is one area of interest, as the ordered arrangement in a crystal lattice can restrict intramolecular rotation and enhance fluorescence emission. mdpi.com The potential for this compound to be used in OLED materials is also noted. bldpharm.com

The quinolin-4(1H)-one scaffold contains both nitrogen and oxygen atoms that can act as coordination sites for metal ions. This makes the compound a potential candidate for use as a ligand in catalysis and coordination chemistry. bldpharm.com Ligands are crucial components of metal-based catalysts, influencing their reactivity, selectivity, and stability.

The ability to form stable complexes with transition metals could allow for the development of novel catalysts for a variety of organic transformations. The electronic properties of the quinolone ring, modified by the electron-withdrawing fluoro and iodo groups, can influence the coordination environment of the metal center, potentially leading to unique catalytic activities. The field of chemical probes also recognizes the importance of ligands in modulating the activity of molecular targets. nih.gov

Development of Chemical Probes for Mechanistic Studies in Biological Systems (e.g., understanding cellular pathways, not therapeutic applications)

A chemical probe is a selective small-molecule modulator of a protein's function that enables the investigation of mechanistic and phenotypic questions in biochemical or cell-based studies. nih.gov The compound this compound can serve as a foundational structure for developing such probes to explore complex biological systems. youtube.com

High-quality chemical probes are characterized by their potency and selectivity for a specific biological target. nih.gov The utility of such probes lies in their ability to rapidly and reversibly modulate protein function, allowing researchers to dissect the temporal aspects of cellular signaling pathways. nih.gov By functionalizing the this compound core, for instance, by attaching a fluorescent reporter group or a reactive moiety for covalent labeling, it could be transformed into a tool for visualizing molecular targets or studying their interactions within cells. nih.govyoutube.com

The development of fluorescent probes from this scaffold could aid in the visualized tracking of organelle-specific signals or the detection of key biomarkers associated with cellular processes, thereby advancing the understanding of cell biology at the molecular level. nih.govnih.gov

Probe Design StrategyDescriptionRelevance to this compound
Target-Specific Binding The probe is designed to have high affinity and selectivity for a single protein target. nih.govnih.govThe quinolone scaffold can be modified to optimize interactions with a target's binding site.
Fluorescent Labeling The probe incorporates a fluorophore to allow for visualization and tracking via fluorescence microscopy. nih.govThe inherent fluorescence of the quinolone core can be enhanced or modified for imaging applications.
Activity-Based Probing The probe contains a reactive group that covalently binds to the active site of an enzyme class. youtube.comThe iodo-substituent could potentially be replaced with a reactive "warhead" for targeting specific enzymes.
Organelle Targeting A specific molecular tag is added to direct the probe to a particular subcellular location, like the mitochondria or nucleus. nih.govnih.govThe C3 position is a prime site for attaching organelle-targeting signals.

Table 3: Design principles for chemical probes and their applicability to the this compound scaffold.

Functionalization for Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. nih.govnih.gov The structure of this compound contains several features that make it an attractive building block for supramolecular assemblies.

The molecule possesses:

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the carbonyl C=O group).

An extended aromatic system capable of engaging in π–π stacking interactions.

These functional groups can drive the self-assembly of the molecules into ordered, one-, two-, or three-dimensional networks. nih.gov The formation of such porous, crystalline frameworks is a key area of host-guest chemistry, where the voids within the structure can be designed to selectively trap other "guest" molecules. nih.govrsc.org

Furthermore, the compound can be functionalized to enhance its role in host-guest systems. For example, covalent modification could introduce larger recognition sites or alter the geometry of the self-assembly process. rsc.org This could lead to the creation of novel materials for applications in molecular sensing, separation technology, or catalysis. nih.gov The interaction between a host and guest can lead to the formation of distinct nanostructures, such as nanoparticles or nanorods, depending on the nature of the complexation. rsc.org

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Mechanistic Insights

The primary route for the preparation of 6-Fluoro-3-iodo-2-methylquinolin-4(1H)-one involves the direct electrophilic iodination of its precursor, 6-fluoro-2-methylquinolin-4(1H)-one. This transformation is typically achieved in high yield, often around 97%, underscoring the efficiency of this method. The reaction proceeds via an electrophilic aromatic substitution mechanism. The 4-quinolone core is an electron-rich system, and the C3 position is particularly activated towards electrophilic attack due to the directing effects of the enamine-like nitrogen and the carbonyl group. The mechanism likely involves the generation of a potent electrophilic iodine species, such as I⁺, which can be formed from molecular iodine in the presence of an oxidizing agent. wikipedia.orgyoutube.comlibretexts.org The lone pair of the nitrogen atom in the quinolone ring pushes electron density into the aromatic system, stabilizing the intermediate carbocation (the sigma complex) formed upon attack by the electrophile at the C3 position. youtube.com Subsequent deprotonation re-establishes aromaticity, yielding the 3-iodo product.

Alternative synthetic strategies, such as the microwave-assisted cyclization of appropriately substituted 2'-aminochalcones, have also been proposed. This method offers the advantage of rapid, high-efficiency synthesis, which is a hallmark of microwave-assisted organic synthesis.

Identification of Unexplored Reactivity Patterns and Derivatization Opportunities

The chemical architecture of this compound presents a wealth of opportunities for further chemical exploration and derivatization.

Cross-Coupling Reactions at the C3-Position: The presence of an iodine atom at the C3 position is a significant feature, as the carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nobelprize.orgwikipedia.org This opens up a vast, and largely unexplored, field of possibilities for this molecule. Key potential transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce a variety of aryl or heteroaryl groups.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize 3-alkynyl-4-quinolones, which are valuable precursors for more complex heterocyclic systems.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination: Coupling with amines to forge a C-N bond, leading to 3-amino-4-quinolone derivatives.

These reactions would allow for the systematic variation of the substituent at the C3 position, enabling the generation of large libraries of novel compounds for biological screening or materials science applications. nih.gov

Derivatization at the N1-Position: The nitrogen atom of the quinolone ring is a nucleophilic center and can be readily functionalized. N-alkylation or N-arylation would provide access to a new class of 1,2,3,6-tetrasubstituted quinolones. nih.gov Such modifications can significantly impact the solubility, pharmacokinetic properties, and biological activity of the resulting compounds.

Modification of the Methyl Group: The methyl group at the C2 position also presents a handle for further reactions, such as oxidation or halogenation, to introduce additional functionality.

Emerging Opportunities in Theoretical and Applied Chemical Research

Theoretical Investigations: The unique electronic properties of this compound make it an interesting subject for theoretical studies. Density Functional Theory (DFT) calculations could be employed to:

Elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.gov This would provide insights into its reactivity and potential as a component in electronic materials.

Model the transition states of its synthetic and derivatization reactions to gain a deeper mechanistic understanding.

Predict its spectroscopic properties (NMR, IR, UV-Vis) to aid in the characterization of its derivatives.

Applied Chemical Research: The quinolone scaffold is a well-established pharmacophore with a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.comnih.govmdpi.com The title compound serves as a valuable intermediate for the synthesis of novel, highly functionalized quinolones that could be screened for a variety of biological targets. The fluorine atom at the C6 position is a common feature in many fluoroquinolone antibiotics, suggesting that derivatives of this compound may exhibit interesting antibacterial properties. researchgate.netmdpi.com The ability to diversify the C3 position through cross-coupling reactions allows for the exploration of structure-activity relationships in a systematic manner.

Prospects for the Development of Novel Functional Materials and Advanced Chemical Intermediates

The potential applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science.

Functional Materials: Functionalized quinolines and related heterocyclic systems are being investigated for their use in organic electronics. rsc.org The extended π-systems that can be generated through cross-coupling reactions at the C3 position could lead to materials with interesting photophysical and electronic properties, making them candidates for applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. rsc.org

Organic Photovoltaics (OPVs): As donor or acceptor materials.

The presence of fluorine can also enhance the stability and performance of such materials. researchgate.net

Advanced Chemical Intermediates: The compound is a strategically important intermediate for the synthesis of more complex molecules. Its utility as a building block is evident from its potential for regioselective functionalization at multiple sites. It can serve as a precursor to a wide array of polysubstituted quinolones, which are themselves valuable intermediates in multi-step syntheses of complex natural products and pharmaceuticals. google.combioorganica.com.ua The development of robust and scalable synthetic routes to this compound and its derivatives is therefore of significant interest to the broader chemical community.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via microwave-assisted cyclization of substituted 2'-aminochalcones using indium(III) chloride (20 mol%) as a catalyst. Microwave irradiation (360 W, 5 minutes) enhances reaction efficiency, yielding ~63% product . Alternatively, acid-catalyzed isomerization (e.g., H3PO4 or AcOH) of aminochalcones is a traditional approach, though it requires longer reaction times and higher catalyst loads .
  • Optimization : Key parameters include solvent selection (e.g., CH2Cl2/di-isopropylether for crystallization), stoichiometry of halogenating agents (e.g., I2/KI for iodination), and temperature control to minimize side reactions.

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • 1H/13C NMR : Assign peaks for fluorine (δ ~120–140 ppm for 19F NMR), iodine (deshielded aromatic protons), and methyl groups (δ ~2.4 ppm) .
  • X-ray Crystallography : Resolve dihedral angles (e.g., quasi-planar fused quinoline rings with deviations <1°) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π–π stacking with centroid distances ~3.9 Å) .
  • HRMS : Validate molecular weight (e.g., [M + H]+ calculated vs. observed) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Handling : Use fume hoods for synthesis due to potential iodine vapor release. Personal protective equipment (PPE) includes nitrile gloves and safety goggles .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Advanced Research Questions

Q. How do discrepancies between spectral data and crystallographic results arise in structural characterization, and how can they be resolved?

  • Case Study : In related quinolinones, NMR may suggest planar conformations, while X-ray reveals axial fusion of rings (dihedral angle ~0.28°) due to crystal packing forces .
  • Resolution : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model electronic effects and steric constraints. For example, fluorine’s electronegativity may distort NMR chemical shifts despite a rigid core structure .

Q. What strategies improve regioselectivity in halogenation reactions for quinolinone derivatives?

  • Directed Iodination : Use iodine monochloride (ICl) in acetic acid to target the C3 position, leveraging the electron-withdrawing fluoro group at C6 to direct electrophilic substitution .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)2) with ligands (e.g., PPh3) enable selective C–H iodination under mild conditions, avoiding overhalogenation .

Q. How can computational methods predict the nonlinear optical (NLO) properties of fluorinated quinolinones?

  • Approach : Perform time-dependent DFT (TD-DFT) calculations to estimate hyperpolarizability (β) and dipole moments. Fluorine and iodine substituents enhance NLO activity due to their polarizable electron clouds .
  • Validation : Compare computed UV-Vis spectra (e.g., λmax ~300–350 nm) with experimental data to refine computational models .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Key Issues :

  • Byproduct Formation : Microwave-assisted reactions may produce thermal degradation byproducts at larger scales. Optimize heating uniformity using flow reactors .
  • Purification : Use flash chromatography (heptane/EtOAc gradients) or recrystallization (CH2Cl2/ether) to isolate the product from unreacted intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.